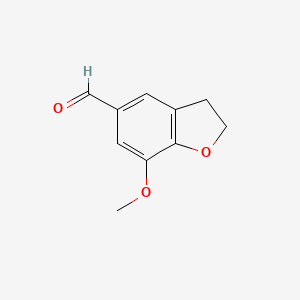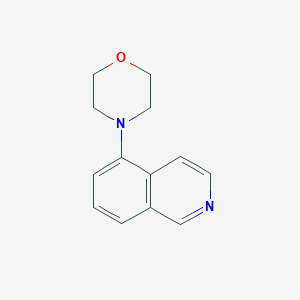
3beta-(Tosyloxy)-5alpha-cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-(Tosyloxy)-5alpha-cholestane: is a synthetic derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to the 3-beta position of the cholestane skeleton. The tosyl group is a common protecting group in organic synthesis, often used to enhance the reactivity of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-(Tosyloxy)-5alpha-cholestane typically involves the tosylation of 5alpha-cholestan-3beta-ol. The reaction is carried out by treating 5alpha-cholestan-3beta-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3beta-(Tosyloxy)-5alpha-cholestane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to 5alpha-cholestan-3beta-ol by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the tosyl group can be eliminated to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium methoxide) in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Strong bases (e.g., potassium tert-butoxide) in aprotic solvents (e.g., dimethyl sulfoxide).
Major Products:
Substitution: Formation of 3-substituted cholestane derivatives.
Reduction: Regeneration of 5alpha-cholestan-3beta-ol.
Elimination: Formation of cholest-2-ene derivatives.
Applications De Recherche Scientifique
Chemistry: 3beta-(Tosyloxy)-5alpha-cholestane is used as an intermediate in the synthesis of various steroidal compounds. Its reactivity makes it a valuable tool for introducing functional groups at the 3-position of the cholestane skeleton.
Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including anti-cancer properties. For example, cholestane derivatives have shown cytotoxicity against tumor cells by inducing apoptosis and autophagy .
Industry: In the pharmaceutical industry, this compound serves as a precursor for the synthesis of bioactive steroids and other complex molecules.
Mécanisme D'action
The biological effects of 3beta-(Tosyloxy)-5alpha-cholestane are primarily mediated through its conversion to active metabolites. These metabolites can interact with cellular targets such as enzymes and receptors, leading to various biological responses. For instance, cholestane derivatives have been shown to induce endoplasmic reticulum (ER) stress and autophagy in cancer cells, contributing to cell death .
Comparaison Avec Des Composés Similaires
Cholestane-3beta,5alpha,6beta-triol: Another cholestane derivative with hydroxyl groups at the 3, 5, and 6 positions.
3beta,6beta-Diacetoxy-5alpha-cholestan-5-ol: A cholestane derivative with acetoxy groups at the 3 and 6 positions, known for its antioxidant activity.
Uniqueness: 3beta-(Tosyloxy)-5alpha-cholestane is unique due to the presence of the tosyl group, which enhances its reactivity and allows for diverse chemical transformations. This makes it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C34H54O3S |
|---|---|
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-11,13-14,23,25-27,29-32H,7-9,12,15-22H2,1-6H3/t25-,26+,27+,29+,30-,31+,32+,33+,34-/m1/s1 |
Clé InChI |
IAEKFZXJTDNGTI-JYFMWEQCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


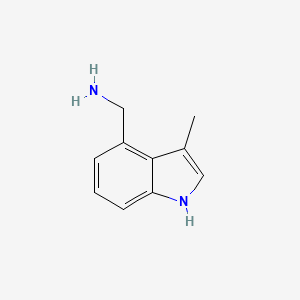
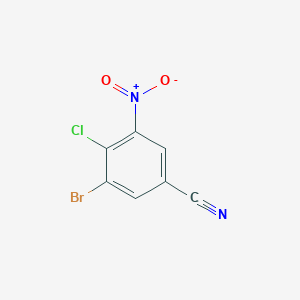

![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]-](/img/structure/B8582073.png)

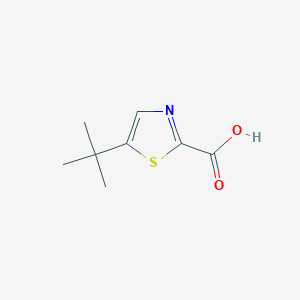
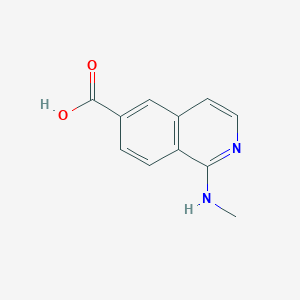

![8-ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B8582108.png)


